molecular formula C13H22N2O3 B2493022 Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate CAS No. 2172244-85-6

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate

Cat. No. B2493022
CAS RN: 2172244-85-6
M. Wt: 254.33
InChI Key: LPNVHCBXYGXYRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl cyanoacrylate compounds involves the condensation of aldehydes or ketones with cyanoacetate esters, highlighting the versatility of cyanoacrylates in chemical synthesis. For instance, the reaction of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate with acrylonitrile produces methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate as a cycloadduct, demonstrating the reactivity of dimethylaminocyclopentadienyl compounds in polymerization catalysis (Bourhis & Vercauteren, 1994).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds reveal the influence of the dimethylamino group in their reactivity and physical properties. X-ray diffraction and spectroscopic techniques are often used to characterize these structures, illustrating the complex nature of their polymorphism and intramolecular interactions (F. Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate undergoes various chemical reactions, including cycloadditions and polymerizations. These reactions are pivotal in synthesizing new materials and understanding the compound's reactivity (J. Flores, A. L. C. Chien, & M. Rausch, 1996).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups (S. Kotteswaran, M. Senthil Pandian, & P. Ramasamy, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's utility in synthesis and its behavior under different conditions. For instance, the reactivity of ethyl cyanoacrylate compounds with nucleophiles and electrophiles is a critical aspect of their chemistry, offering insights into their potential applications in organic synthesis (Arfaoui & Amri, 2009).

Scientific Research Applications

Synthetic Applications

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate has been utilized in various synthetic pathways. For instance, it played a crucial role in the synthesis of 4-hydroxy-2-pyridone, demonstrating its utility in forming complex heterocyclic structures. The process involved cyclization and subsequent reactions to achieve the desired product, showcasing the compound's versatility in synthetic organic chemistry (Chen, Sheng-yin, & Shao-hua, 2013).

Material Science and Polymorphism Studies

In the realm of material science, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to this compound, was studied for its polymorphic forms. This research underscores the importance of understanding and controlling polymorphism in pharmaceutical compounds, which can significantly impact their physical properties, stability, and efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Crystal Structure and Inhibitor Studies

A study focusing on the crystal structure of newly synthesized quinoxaline derivatives, which include a variant of this compound, revealed their potential as potent inhibitors for c-Jun N-terminal kinases. This finding is crucial as it opens avenues for the compound's application in medicinal chemistry and drug design (Abad et al., 2020).

properties

IUPAC Name

ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-18-12(16)13(9-14,10-15(2)3)11-5-7-17-8-6-11/h11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVHCBXYGXYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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